molecular formula C10H16N4O2S B13416696 3,4-Dimorpholino-1,2,5-thiadizaole CAS No. 610271-58-4

3,4-Dimorpholino-1,2,5-thiadizaole

Cat. No.: B13416696
CAS No.: 610271-58-4
M. Wt: 256.33 g/mol
InChI Key: NCRALNVQFLNMRK-UHFFFAOYSA-N
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Description

3,4-Dimorpholino-1,2,5-thiadizaole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimorpholino-1,2,5-thiadizaole typically involves the reaction of morpholine with thiadiazole derivatives. One common method includes the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide, with the presence of a catalyst like tetraethylammonium chloride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimorpholino-1,2,5-thiadizaole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimorpholino-1,2,5-thiadizaole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimorpholino-1,2,5-thiadizaole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison: 3,4-Dimorpholino-1,2,5-thiadizaole is unique due to the presence of morpholino groups, which enhance its solubility and reactivity compared to other thiadiazole derivatives. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

CAS No.

610271-58-4

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

4-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)morpholine

InChI

InChI=1S/C10H16N4O2S/c1-5-15-6-2-13(1)9-10(12-17-11-9)14-3-7-16-8-4-14/h1-8H2

InChI Key

NCRALNVQFLNMRK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2N3CCOCC3

Origin of Product

United States

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